Doxycycline hyclate

Descripción

Propiedades

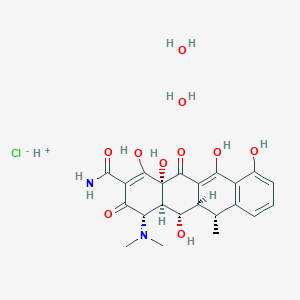

Fórmula molecular |

C22H29ClN2O10 |

|---|---|

Peso molecular |

516.9 g/mol |

Nombre IUPAC |

(4S,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydron;chloride;dihydrate |

InChI |

InChI=1S/C22H24N2O8.ClH.2H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;;;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H;2*1H2/t7-,10+,14+,15-,17-,22-;;;/m0.../s1 |

Clave InChI |

BRBIXBFDXBCEBV-WBYAVNBMSA-N |

SMILES isomérico |

[H+].C[C@@H]1[C@H]2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.[Cl-] |

SMILES canónico |

[H+].CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O.O.[Cl-] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Doxycycline Hyclate in Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a stable derivative of tetracycline, is a key effector molecule in the tetracycline-inducible (Tet) gene expression systems, which are powerful tools for the precise control of gene expression in eukaryotic cells.[1][2][3] These systems allow for the temporal and quantitative regulation of a gene of interest (GOI), making them invaluable for a wide range of applications, from fundamental biological research to the development of gene therapies.[2][4] This technical guide provides a detailed overview of the mechanism of action of doxycycline hyclate in regulating gene expression through the two most common configurations of the Tet system: the Tet-Off and Tet-On systems.

Core Mechanism of Action: The Tetracycline-Inducible Systems

The foundation of the Tet systems is derived from the tetracycline resistance operon of Escherichia coli. In this bacterial system, the Tet repressor protein (TetR) binds to the tetracycline operator (TetO) DNA sequence, preventing the transcription of genes that confer tetracycline resistance. When tetracycline or its analogs, such as doxycycline, are present, they bind to TetR, causing a conformational change that releases it from the TetO sequence and allows for gene transcription. This bacterial regulatory circuit has been ingeniously adapted for use in eukaryotic cells.

The Tet-Off System

In the Tet-Off system, a tetracycline-controlled transactivator (tTA) is generated by fusing the TetR protein with the VP16 activation domain from the Herpes Simplex Virus. This tTA protein binds to a Tet Response Element (TRE) in the promoter of a target gene in the absence of doxycycline, thereby activating its transcription. The TRE itself is a synthetic regulatory unit composed of multiple TetO sequences upstream of a minimal promoter. When doxycycline is introduced into the system, it binds to the tTA, inducing a conformational change that prevents the tTA from binding to the TRE. This, in turn, silences the transcription of the gene of interest.

The Tet-On System

The Tet-On system functions in the reverse manner. It utilizes a reverse tetracycline-controlled transactivator (rtTA), which is a mutant form of the tTA. The rtTA can only bind to the TRE and activate gene transcription in the presence of doxycycline. In the absence of doxycycline, the rtTA is unable to bind to the TRE, and the target gene remains transcriptionally silent. This system is often preferred for its faster responsiveness and because it avoids long-term exposure of cells to doxycycline to keep a gene turned off.

Over the years, the Tet-On system has undergone several rounds of optimization, leading to the development of advanced versions such as Tet-On Advanced and Tet-On 3G. These newer generations feature rtTA variants with increased sensitivity to doxycycline, lower basal expression in the "off" state, and improved stability.

Quantitative Data and System Characteristics

The precise control afforded by the Tet systems is dependent on factors such as the concentration of doxycycline, the specific variant of the transactivator, and the cell type. Below are tables summarizing key quantitative and qualitative parameters.

| Parameter | Tet-On System (Typical Values) | Tet-Off System (Typical Values) | References |

| Inducer | Doxycycline | Doxycycline (for repression) | |

| Typical Doxycycline Concentration (in vitro) | 10 - 1000 ng/mL | 10 - 1000 ng/mL | |

| Time to Maximal Induction/Repression | 24 - 48 hours | 24 - 48 hours | |

| Reversibility | Yes, upon doxycycline withdrawal | Yes, upon doxycycline withdrawal | |

| Basal Expression ("Leaky" Expression) | Generally low, especially in newer generations | Can be a concern |

Table 1: General Operating Parameters of Tet-Inducible Systems

| Feature | Tet-On | Tet-On Advanced (rtTA2S-M2) | Tet-On 3G (rtTA3) | References |

| Doxycycline Sensitivity | Standard | ~10-fold higher than Tet-On | ~100-fold higher than Tet-On | |

| Basal Expression | Variable | Reduced | Significantly reduced (5-20 fold lower than previous tightest promoters) | |

| Maximal Expression | High | High | Very High | |

| Fold Induction | Up to 1,000-fold | Higher than Tet-On | Up to >10,000-fold | |

| Transactivator Characteristics | rtTA | Human codon optimized, 3 minimal VP16 domains | Further mutations for increased sensitivity |

Table 2: Comparison of Different Generations of the Tet-On System

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core mechanisms of the Tet-Off and Tet-On systems.

Caption: Mechanism of the Tet-Off gene expression system.

Caption: Mechanism of the Tet-On gene expression system.

Experimental Protocols

Detailed methodologies for key experiments involving the Tet-On system are provided below.

Experimental Workflow Overview

Caption: General experimental workflow for doxycycline-inducible gene expression.

Protocol 1: Generation of a Stable Tet-On Cell Line

This protocol outlines the steps to create a cell line that stably expresses both the rtTA transactivator and the gene of interest under the control of a TRE promoter.

Materials:

-

Target mammalian cell line

-

pTet-On regulator plasmid (expressing rtTA)

-

pTRE response plasmid with your GOI cloned

-

Appropriate antibiotic selection markers (e.g., G418, puromycin)

-

Transfection reagent

-

Cell culture medium and supplements

-

This compound stock solution (1 mg/mL in sterile water)

-

Cloning cylinders or discs

Procedure:

-

Transfection of the Regulator Plasmid: a. Plate the target cells to be 70-80% confluent on the day of transfection. b. Transfect the cells with the pTet-On regulator plasmid using a suitable transfection reagent according to the manufacturer's protocol. c. 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., G418). d. Culture the cells in selection medium, replacing the medium every 3-4 days, until resistant colonies form. e. Isolate several resistant colonies and expand them. f. Screen the clones for rtTA expression and for low background and high inducibility using a transient transfection with a pTRE-luciferase reporter plasmid. Select the best-performing clone (the "Tet-On" cell line).

-

Transfection of the Response Plasmid: a. Plate the validated Tet-On cell line. b. Co-transfect the cells with the pTRE-GOI plasmid and a second selection marker (e.g., puromycin). c. 48 hours post-transfection, begin selection with both antibiotics (e.g., G418 and puromycin). d. Isolate and expand double-resistant colonies.

-

Screening and Validation of Double-Stable Clones: a. Plate each clone in duplicate wells. b. To one well of each pair, add doxycycline to a final concentration of 100-1000 ng/mL. Leave the other well untreated. c. Incubate for 24-48 hours. d. Harvest the cells and analyze the expression of your GOI by Western blot, RT-qPCR, or a functional assay. e. Select the clone with the lowest basal expression and the highest doxycycline-inducible expression for future experiments.

Protocol 2: Transient Transfection and Doxycycline Induction

This protocol is for temporary expression of a GOI using the Tet-On system.

Materials:

-

Mammalian cell line

-

pTet-On regulator plasmid

-

pTRE-GOI response plasmid

-

Transfection reagent

-

Cell culture medium

-

This compound stock solution (1 mg/mL)

Procedure:

-

Plate cells to be 70-80% confluent on the day of transfection.

-

Co-transfect the cells with the pTet-On regulator and pTRE-GOI plasmids using an appropriate transfection reagent.

-

24 hours post-transfection, replace the medium. For the induced sample, add fresh medium containing doxycycline at the desired final concentration (e.g., 100 ng/mL). For the uninduced control, add fresh medium without doxycycline.

-

Incubate the cells for an additional 24-48 hours.

-

Harvest the cells for analysis of GOI expression.

Protocol 3: Analysis of Induced Protein Expression by Western Blot

This protocol describes how to detect the protein product of the induced GOI.

Materials:

-

Cell pellets (induced and uninduced)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE loading buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the GOI protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: a. Lyse the cell pellets in ice-cold lysis buffer. b. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. c. Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: a. Normalize the protein samples to the same concentration with lysis buffer and SDS-PAGE loading buffer. b. Denature the samples by heating at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. d. Run the gel to separate the proteins by size. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST. f. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Compare the band intensity between the induced and uninduced samples.

Conclusion

The doxycycline-inducible gene expression systems are sophisticated and highly versatile tools for molecular and cellular biology. A thorough understanding of their mechanism of action, along with careful optimization of experimental parameters such as doxycycline concentration and induction time, is crucial for achieving tight, reversible, and dose-dependent control over gene expression. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this powerful technology in a research setting.

References

Doxycycline Hyclate vs. Monohydrate: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth comparison of doxycycline hyclate and doxycycline monohydrate for research applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, stability, bioavailability, and mechanisms of action of these two common salt forms of the broad-spectrum tetracycline antibiotic, doxycycline.

Executive Summary

Doxycycline is a widely utilized antibiotic in both clinical and research settings. It is available in two primary salt forms: hyclate and monohydrate. While both forms deliver the same active moiety, their differing salt structures result in distinct physicochemical properties that can influence experimental design and outcomes. This compound is characterized by its higher aqueous solubility, leading to rapid dissolution. In contrast, doxycycline monohydrate is less soluble but offers greater stability and may be better tolerated in certain in vivo models due to a lower propensity for gastrointestinal irritation. Despite these differences, most research indicates that the two forms are bioequivalent.[1][2][3][4] The choice between the hyclate and monohydrate forms for research purposes should be guided by the specific requirements of the experimental protocol, such as the desired dissolution rate, the route of administration, and the need for long-term stability in solution.

Physicochemical Properties

The fundamental differences between this compound and monohydrate arise from their salt composition. This compound is a hydrochloride salt, while the monohydrate form contains one molecule of water per molecule of doxycycline.[2] These variations directly impact their solubility and stability.

Table 1: Comparative Physicochemical Properties of this compound and Monohydrate

| Property | This compound | Doxycycline Monohydrate | Reference(s) |

| Appearance | Yellow crystalline powder | Yellow crystalline powder | |

| Water Solubility | Highly soluble | Very slightly soluble | |

| Aqueous Solution pH (1%) | 2.0 - 3.0 | Not specified, but less acidic than hyclate | |

| Stability in Solid State | Less stable than monohydrate if not stored properly | More stable than hyclate | |

| Gastrointestinal Tolerability | May cause more gastrointestinal irritation | Generally better tolerated |

A notable study investigating the solubility of doxycycline forms found that the pH of the aqueous solution significantly influences solubility. For instance, the pH-solubility profile for doxycycline in aqueous hydrochloric acid at 25°C peaked at 50 mg/mL at a pH of 2.16.

Stability Profile

The stability of doxycycline is a critical consideration for its use in research, particularly for the preparation of stock solutions and in long-term experiments. The monohydrate form is generally considered to be more stable than the hyclate form.

Table 2: Stability Comparison of Doxycycline Formulations

| Condition | This compound | Doxycycline Monohydrate | Reference(s) |

| Solid State | Prone to degradation if not stored properly | More stable | |

| Aqueous Solution | Less stable | More stable | |

| Long-term Treatment Suitability | Less suitable due to potential for gastrointestinal upset | Generally preferred due to better tolerability and stability |

Bioavailability and Pharmacokinetics

Despite the differences in solubility, numerous studies have concluded that this compound and monohydrate are bioequivalent, exhibiting similar absorption and bioavailability. A crossover study involving 12 volunteers who were administered oral doses of both the monohydrate and hydrochloride salt forms found no significant difference in their absorption and bioavailability.

Table 3: Comparative Pharmacokinetic Parameters of Doxycycline Formulations

| Parameter | This compound | Doxycycline Monohydrate | Reference(s) |

| Bioavailability | Equivalent to monohydrate | Equivalent to hyclate | |

| Tmax (Time to Peak Concentration) | 3.3 - 3.8 hours (for various tablet forms) | 3.3 - 3.8 hours (for dissolved tablets) | |

| AUC (Area Under the Curve) | 52.9 - 58.5 mg/l × h (for various tablet forms) | 52.9 - 58.5 mg/l × h (for dissolved tablets) |

Mechanisms of Action

Doxycycline's utility in research extends beyond its antibacterial properties. It exhibits significant anti-inflammatory, anti-angiogenic, and anti-proliferative effects, which are subjects of ongoing investigation.

Antibacterial Mechanism

Doxycycline's primary antibacterial mechanism involves the inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of peptide chains, thereby inhibiting bacterial growth.

References

For Researchers, Scientists, and Drug Development Professionals

Doxycycline hyclate, a semisynthetic tetracycline antibiotic, has transcended its clinical use as a broad-spectrum antimicrobial agent to become a versatile and indispensable tool in primary research. Its diverse biological activities, including the ability to modulate gene expression, inhibit key enzymes involved in tissue remodeling, and exert anti-inflammatory and neuroprotective effects, have positioned it at the forefront of numerous scientific investigations. This in-depth technical guide explores the core research applications of this compound, providing detailed experimental protocols, quantitative data for experimental design, and visualizations of key pathways and workflows.

Inducible Gene Expression: The Tet-On/Tet-Off System

One of the most powerful applications of doxycycline in molecular biology is its role as a switch for inducible gene expression in the Tetracycline (Tet)-inducible systems.[1][2][3] These systems, comprising the "Tet-Off" and "Tet-On" variants, allow for precise temporal and dose-dependent control of transgene expression in eukaryotic cells and organisms.[1][2]

In the Tet-Off system , a tetracycline-controlled transactivator (tTA) protein, a fusion of the Tet repressor (TetR) and the VP16 activation domain, binds to a tetracycline response element (TRE) in the promoter of a gene of interest, thereby activating its transcription. The presence of doxycycline causes a conformational change in tTA, preventing it from binding to the TRE and thus shutting off gene expression.

Conversely, the Tet-On system utilizes a reverse tetracycline-controlled transactivator (rtTA) which binds to the TRE and activates transcription only in the presence of doxycycline. This "on-switch" capability makes the Tet-On system particularly popular for studies where the expression of a gene at a specific time point is desired. Doxycycline is the preferred effector for these systems due to its high affinity for the TetR and its derivatives, good tissue distribution, low toxicity at typical working concentrations, and a relatively long half-life of about 24 hours.

Figure 1: The Tet-On inducible gene expression system workflow.

Experimental Protocol: Doxycycline-Inducible Gene Expression in Cell Culture

This protocol outlines the general steps for inducing gene expression using a Tet-On system in a stably transfected mammalian cell line.

Materials:

-

Mammalian cell line stably expressing the rtTA and carrying the gene of interest under the control of a TRE-containing promoter.

-

Complete cell culture medium.

-

This compound stock solution (1 mg/mL in sterile deionized water, stored at -20°C, protected from light).

-

Phosphate-buffered saline (PBS).

-

Appropriate reagents for downstream analysis (e.g., RNA extraction kit, lysis buffer for protein analysis).

Procedure:

-

Cell Seeding: Plate the cells at a density that will allow for logarithmic growth during the induction period.

-

Doxycycline Preparation: On the day of induction, prepare a fresh working solution of doxycycline in complete cell culture medium. The final concentration typically ranges from 100 ng/mL to 2 µg/mL, but should be optimized for each cell line and application to minimize off-target effects.

-

Induction: Remove the existing medium from the cells and replace it with the doxycycline-containing medium. For continuous expression, the medium should be replenished with fresh doxycycline every 48 hours due to its 24-hour half-life in culture.

-

Incubation: Incubate the cells for the desired period to allow for gene expression and protein production. This can range from a few hours to several days depending on the experimental goals.

-

Harvesting and Analysis: After the induction period, wash the cells with ice-cold PBS and proceed with harvesting for downstream analysis (e.g., qRT-PCR for mRNA quantification, Western blotting for protein detection).

Quantitative Data for Tet-Inducible Systems

| Parameter | Value | Cell Line/System | Reference |

| Induction Concentration | 100 ng/mL - 2 µg/mL | Various mammalian cell lines | |

| Induction Concentration | 1 µg/mL | Alveolar cells | |

| Induction Concentration | 1 µg/mL | Adult neural progenitor cells | |

| Half-life in culture | 24 hours | Cell culture medium |

Inhibition of Matrix Metalloproteinases (MMPs)

Doxycycline, at sub-antimicrobial concentrations, is a potent inhibitor of several matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This inhibitory activity is central to its application in research areas such as cancer biology, inflammation, and tissue remodeling. Doxycycline has been shown to inhibit MMP-2, MMP-8, MMP-9, and MMP-13.

Figure 2: Doxycycline's inhibitory action on Matrix Metalloproteinases.

Experimental Protocol: In Vitro MMP Inhibition Assay (Gelatin Zymography)

This protocol describes a method to assess the inhibitory effect of doxycycline on MMP-9 activity using gelatin zymography.

Materials:

-

Source of MMP-9 (e.g., culture supernatant from stimulated cells like U-937).

-

This compound.

-

Zymography incubation buffer.

-

SDS-PAGE gels containing gelatin (e.g., 10%).

-

Tris-Glycine SDS running buffer.

-

Staining solution (e.g., Coomassie Brilliant Blue R-250).

-

Destaining solution.

Procedure:

-

Sample Preparation: Incubate the MMP-9 containing sample with various concentrations of doxycycline in the zymography incubation buffer.

-

Electrophoresis: Load the samples onto the gelatin-containing SDS-PAGE gel and run the electrophoresis under non-reducing conditions.

-

Renaturation: After electrophoresis, wash the gel with a renaturing buffer (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.

-

Incubation: Incubate the gel in a developing buffer at 37°C to allow for gelatin degradation by the MMPs.

-

Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250, which stains the undigested gelatin. The areas of enzymatic activity will appear as clear bands against a blue background. Destain the gel to visualize the bands clearly.

-

Analysis: Quantify the intensity of the clear bands using densitometry software (e.g., ImageJ). The reduction in band intensity in the presence of doxycycline indicates its inhibitory activity.

Quantitative Data for MMP Inhibition

| Parameter | Value | Target MMP | Reference |

| IC50 | 608 µM | MMP-9 | |

| Ki | 36 µM | MMP-8 | |

| Inhibitory Concentration | 30 µM | MMP-8 and MMP-13 | |

| Effective Concentration | 2 µg/mL | MMP-9 in RAW264.7 cells | |

| Effective Concentration | 10-100 µg/mL | MMP-2 in LAM cells |

Anti-Inflammatory Effects

Doxycycline exhibits significant anti-inflammatory properties independent of its antimicrobial activity. It can modulate the expression and secretion of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α. This makes it a valuable tool for studying inflammatory pathways and for evaluating potential therapeutic interventions in inflammatory diseases.

Figure 3: Doxycycline's modulation of LPS-induced inflammation.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol details a method to assess the anti-inflammatory effects of doxycycline on lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Monocyte-derived macrophages or a macrophage-like cell line (e.g., RAW 264.7).

-

Complete cell culture medium.

-

LPS from a relevant bacterial source (e.g., Aggregatibacter actinomycetemcomitans or Porphyromonas gingivalis).

-

This compound.

-

ELISA kits for quantifying cytokines (e.g., IL-1β, IL-6, TNF-α).

Procedure:

-

Cell Culture: Culture the macrophages to the desired confluency.

-

Pre-treatment: Treat the cells with various concentrations of doxycycline for a specified period (e.g., 1-24 hours) before LPS stimulation.

-

Stimulation: Add LPS to the cell culture medium to induce an inflammatory response.

-

Incubation: Incubate the cells for a period sufficient to allow for cytokine production and secretion (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits according to the manufacturer's instructions. A significant decrease in cytokine levels in doxycycline-treated cells compared to LPS-only treated cells indicates an anti-inflammatory effect.

Quantitative Data for Anti-Inflammatory Effects

| Parameter | Value | Cell Line/System | Effect | Reference |

| Concentration | 2 µM | Monocyte-derived macrophages | Significant decrease in IL-1β, IL-8, TNF-α | |

| Concentration | 10 µM | Monocyte-derived macrophages | Significant decrease in IL-6 | |

| Concentration | 0.3 and 0.6 mg/µL | HaCaT cells | Reduction in IL-8, TNF-α, IL-6 | |

| Concentration | 0.001 - 1 µg/mL | In vitro | Inhibition of MPO and LDH release |

Neuroprotective Properties

Doxycycline has demonstrated neuroprotective effects in various experimental models of neurodegenerative diseases. Its mechanisms of action in the central nervous system are multifaceted and include anti-inflammatory, anti-apoptotic, and antioxidant activities. It has also been shown to enhance the activation of the neuropeptide G-protein coupled receptor PAC1.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general framework for assessing the neuroprotective effects of doxycycline against a neurotoxin in a neuronal cell line.

Materials:

-

Neuronal cell line (e.g., Neuro2a).

-

Complete cell culture medium.

-

Neurotoxin (e.g., scopolamine).

-

This compound.

-

Reagents for assessing cell viability or apoptosis (e.g., MTT assay kit, TUNEL assay kit).

Procedure:

-

Cell Culture: Plate the neuronal cells and allow them to adhere and grow.

-

Treatment: Treat the cells with doxycycline at various concentrations. This can be done before, during, or after exposure to the neurotoxin, depending on the experimental question.

-

Neurotoxin Exposure: Expose the cells to the neurotoxin to induce cell death or damage.

-

Incubation: Incubate the cells for a predetermined period.

-

Assessment of Neuroprotection: Evaluate the extent of neuroprotection by measuring cell viability (e.g., MTT assay) or the level of apoptosis (e.g., TUNEL staining). An increase in cell viability or a decrease in apoptosis in doxycycline-treated cells compared to neurotoxin-only treated cells indicates a neuroprotective effect.

Quantitative Data for Neuroprotective Effects

| Parameter | Value | Cell Line/System | Effect | Reference |

| Concentration | 100 ng/mL | PAC1-CHO and Neuro2a cells | Promoted proliferation and protected against apoptosis | |

| In vivo dose | 100 µg/kg | Mice | Effect against scopolamine-induced amnesia | |

| Concentration | 1 µg/mL | Primary microglia culture | Reduced microglia density |

Anti-Angiogenic and Anti-Cancer Applications

Doxycycline has been investigated for its anti-cancer properties, including its ability to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Figure 4: Doxycycline's inhibitory effect on angiogenesis.

Experimental Protocol: Chicken Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.

Materials:

-

Fertilized chicken or duck eggs.

-

Incubator.

-

This compound solution.

-

Sterile filter paper discs or other delivery vehicles.

-

Stereomicroscope for observation and imaging.

Procedure:

-

Egg Incubation: Incubate fertilized eggs for 3-4 days.

-

Windowing: Create a small window in the eggshell to expose the CAM.

-

Sample Application: Place a sterile filter paper disc soaked with the desired concentration of doxycycline onto the CAM. A negative control (vehicle) and a positive control (known anti-angiogenic compound) should be included.

-

Re-incubation: Seal the window and re-incubate the eggs for a defined period (e.g., 48-72 hours).

-

Observation and Quantification: Observe the CAM under a stereomicroscope and capture images. The anti-angiogenic effect can be quantified by measuring the reduction in blood vessel density, length, or branching in the area treated with doxycycline compared to the control.

Quantitative Data for Anti-Angiogenic Effects

| Parameter | Value | Model System | Effect | Reference |

| In vivo dose | 30 mg/kg/day | Mice (DIVAA model) | 30% decrease in neovascularization | |

| In vivo dose | 0.5 mg/kg/day | Mice (laser-induced CNV model) | 60% reduction in lesion volume | |

| In vivo dose | 50 mg/kg/day | Mice (pterygium model) | Regression of corneal lesions | |

| In vitro concentration | 0.78–6.25 µg/mL | BAEC tube formation assay | Inhibition of VEGF-induced tube formation |

Conclusion

This compound's utility in the research laboratory extends far beyond its antibiotic origins. Its well-characterized effects on gene expression, enzyme activity, inflammation, neuronal survival, and angiogenesis provide a powerful and versatile tool for scientists across numerous disciplines. By understanding the underlying mechanisms and utilizing detailed experimental protocols and established quantitative parameters, researchers can effectively harness the multifaceted properties of doxycycline to advance their scientific inquiries and contribute to the development of new therapeutic strategies. As with any experimental tool, careful optimization of concentrations and the inclusion of appropriate controls are paramount to ensure the validity and reproducibility of research findings.

References

Doxycycline Hyclate and Mammalian Mitochondria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of doxycycline hyclate on mammalian cell mitochondria. Doxycycline, a widely used tetracycline antibiotic, is also a common component in tetracycline-inducible (Tet-On/Tet-Off) gene expression systems. However, its profound impact on mitochondrial function is a critical consideration for experimental design and interpretation. This document details the molecular mechanisms, summarizes quantitative effects on cellular metabolism, outlines key experimental protocols, and provides visual representations of the involved pathways.

Core Mechanism: Inhibition of Mitochondrial Protein Synthesis

The primary mechanism by which doxycycline affects mammalian mitochondria stems from the organelle's endosymbiotic origin. Mitochondrial ribosomes (mitoribosomes) are structurally similar to bacterial ribosomes. Doxycycline binds to the 28S subunit of the mitoribosome, obstructing the docking of aminoacyl-tRNA at the A-site.[1][2] This action effectively halts the translation of the 13 essential protein subunits of the electron transport chain (ETC) that are encoded by mitochondrial DNA (mtDNA).[3][4]

This inhibition leads to a state known as mitonuclear protein imbalance , characterized by a stoichiometric deficit of mtDNA-encoded proteins (e.g., MT-CO1, a subunit of Complex IV) relative to the hundreds of nuclear DNA-encoded mitochondrial proteins (e.g., SDHA, a subunit of Complex II) that are imported into the organelle.[5] This imbalance is a hallmark of doxycycline-induced mitochondrial stress and a primary cause of subsequent functional impairments.

References

- 1. Complex Mitochondrial Dysfunction Induced by TPP+-Gentisic Acid and Mitochondrial Translation Inhibition by Doxycycline Evokes Synergistic Lethality in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Tetracycline antibiotics impair mitochondrial function and its experimental use confounds research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tet-On and Tet-Off Inducible Gene Expression Systems

This technical guide provides a comprehensive overview of the tetracycline-inducible (Tet) gene expression systems, specifically the Tet-On and Tet-Off variants. Designed for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, core components, experimental protocols, and quantitative performance characteristics of these powerful tools for regulating gene expression.

Core Principles of the Tet-Inducible Systems

The Tet-inducible systems are binary transgenic systems that allow for the reversible and quantitative control of gene expression in eukaryotic cells.[1] The technology is adapted from the tetracycline resistance operon found in E. coli.[2][3] The core of the system consists of two main components: a tetracycline-controlled transactivator (tTA or rtTA) and a tetracycline-responsive element (TRE) that controls the expression of a gene of interest (GOI).[4] The key distinction between the two primary systems lies in their response to tetracycline or its more stable analog, doxycycline (Dox).[2]

-

Tet-Off System : The gene of interest is actively transcribed in the absence of doxycycline. When Dox is introduced, it binds to the tetracycline transactivator (tTA), causing a conformational change that prevents tTA from binding to the TRE, thereby shutting off gene expression.

-

Tet-On System : Conversely, in this system, the reverse tetracycline transactivator (rtTA) can only bind to the TRE and activate transcription in the presence of doxycycline. This system is often preferred for its faster response times.

The fundamental components of these systems are:

-

Tetracycline Repressor (TetR) : A protein from the E. coli Tn10 tetracycline resistance operon that binds to the tetracycline operator (tetO) sequence.

-

VP16 Activation Domain : A potent transcriptional activation domain from the Herpes Simplex virus.

-

Tetracycline-controlled Transactivator (tTA) : A fusion protein of TetR and the VP16 activation domain used in the Tet-Off system.

-

Reverse Tetracycline-controlled Transactivator (rtTA) : A mutant version of tTA that binds to the TRE only in the presence of doxycycline, used in the Tet-On system.

-

Tetracycline Response Element (TRE) : This element is placed upstream of a minimal promoter (like a minimal CMV promoter) and contains multiple copies (typically seven) of the tetO sequence. This is where tTA or rtTA binds to regulate the expression of the downstream gene of interest.

Evolution of the Tet-On System

Over the years, the Tet-On system has undergone several generations of improvements to enhance its sensitivity to doxycycline, reduce basal expression (leakiness), and increase the induction levels.

-

Tet-On Advanced (rtTA2S-M2) : This version exhibits reduced basal expression and functions at a 10-fold lower doxycycline concentration compared to the original Tet-On system. It is also human codon-optimized for more stable expression in eukaryotic cells and utilizes three minimal transcriptional activation domains.

-

Tet-On 3G (rtTA-V10) : This is a further optimized version with even greater sensitivity to doxycycline (sensitive to 100-fold less Dox) and is seven-fold more active than the original Tet-On system. The Tet-On 3G system can achieve over 10,000-fold induction. It incorporates an optimized TRE promoter (PTRE3G) that has the lowest basal expression of any tetracycline-inducible promoter.

Quantitative System Performance

The performance of Tet-inducible systems can be quantified by several key parameters, including the fold of induction, the concentration of doxycycline required, and the level of basal expression in the "off" state.

| System Variant | Inducer (Doxycycline) Concentration for Activation | Fold Induction | Basal Expression (Leakiness) | Key Features |

| Tet-Off | Gene is repressed with Dox | 20- to 500-fold (in some adenovirus vectors) | Low | Gene is ON by default. |

| Original Tet-On | Higher concentrations required | 2- to 28-fold (in some adenovirus vectors) | Can be a significant issue | Gene is OFF by default. |

| Tet-On Advanced | 10-fold lower than original Tet-On | High | Reduced compared to original Tet-On | Human codon optimized, more stable expression. |

| Tet-On 3G | 100-fold lower than original Tet-On | Up to 10,000-fold | Very low due to PTRE3G promoter | Highest sensitivity and dynamic range. |

Note: Fold induction and leakiness are highly dependent on the cell type, the specific gene of interest, and the integration site in stable cell lines.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanisms of action for the Tet-Off and Tet-On systems.

Caption: Mechanism of the Tet-Off System.

Caption: Mechanism of the Tet-On System.

Detailed Experimental Protocols

Generation of a Stable Tet-Inducible Cell Line

This protocol outlines the generation of a double-stable cell line, which constitutively expresses the transactivator (tTA or rtTA) and contains the gene of interest under the control of a TRE promoter.

Materials:

-

Host mammalian cell line

-

Regulatory plasmid (e.g., pCMV-Tet3G) expressing the transactivator and a selection marker (e.g., G418 resistance).

-

Response plasmid (e.g., pTRE3G-GOI) containing the gene of interest (GOI) downstream of the TRE promoter and a second selection marker (e.g., puromycin or hygromycin resistance).

-

Transfection reagent

-

Complete cell culture medium

-

Tetracycline-free Fetal Bovine Serum (FBS)

-

Selection antibiotics (e.g., G418, puromycin, hygromycin, blasticidin)

-

Cloning cylinders or sterile pipette tips for colony picking

-

Multi-well culture plates

Workflow Diagram:

Caption: Workflow for generating a double-stable inducible cell line.

Procedure:

Part 1: Generating the Transactivator-Expressing Stable Cell Line

-

Cell Seeding: The day before transfection, seed the host cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Transfect the cells with the regulatory plasmid expressing the transactivator (e.g., pCMV-Tet3G) using a suitable transfection reagent according to the manufacturer's protocol.

-

Selection: 48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., G418) to the culture medium. The concentration of the antibiotic should be predetermined by a kill curve experiment for the specific host cell line.

-

Colony Formation: Replace the selection medium every 3-4 days until distinct, antibiotic-resistant colonies appear (typically 2-3 weeks).

-

Clone Isolation and Expansion: Isolate at least 10-20 individual colonies using cloning cylinders or by scraping with a pipette tip. Transfer each clone to a separate well of a 24-well plate and expand it.

-

Screening: Screen the expanded clones to identify one with stable and robust expression of the transactivator protein. This can be done by transiently transfecting a TRE-reporter plasmid (e.g., TRE-Luciferase) and measuring the reporter activity with and without doxycycline. Select the clone with the highest induction ratio and lowest basal activity.

Part 2: Generating the Double-Stable Inducible Cell Line

-

Cell Seeding: Seed the selected high-performing transactivator-expressing clone.

-

Transfection: Transfect these cells with the response plasmid containing your GOI downstream of the TRE promoter and a second selection marker.

-

Double Selection: 48 hours post-transfection, begin selection with both the first antibiotic (to maintain transactivator expression) and the second antibiotic (to select for the response plasmid).

-

Colony Formation and Isolation: As in Part 1, allow double-resistant colonies to form and then isolate individual clones.

-

Screening for Inducibility: Expand the double-stable clones and screen for doxycycline-inducible expression of your GOI. This is the most critical step.

-

Plate cells from each clone into two sets of wells.

-

Treat one set with an optimal concentration of doxycycline (e.g., 100-1000 ng/mL) and leave the other untreated.

-

After 24-48 hours, analyze the expression of the GOI at the mRNA level (RT-qPCR) or protein level (Western blot, immunofluorescence, or flow cytometry).

-

Select the clone that demonstrates the lowest basal expression in the absence of Dox and the highest level of expression in the presence of Dox.

-

Induction of Gene Expression in a Stable Cell Line

Procedure:

-

Cell Plating: Plate the validated stable inducible cell line at the desired density for your experiment.

-

Doxycycline Preparation: Prepare a stock solution of doxycycline (e.g., 1 mg/mL in sterile water or ethanol) and store it protected from light.

-

Induction: To induce gene expression, add doxycycline directly to the cell culture medium to achieve the desired final concentration. A dose-response experiment is recommended to determine the optimal concentration that gives maximal induction with minimal cytotoxicity. For Tet-On 3G systems, concentrations as low as 1-100 ng/mL can be effective.

-

Incubation: Incubate the cells for the desired period (typically 24-72 hours) to allow for transcription and translation of the GOI. Note that the half-life of doxycycline in cell culture medium is approximately 24 hours, so for longer experiments, the medium should be replenished with fresh doxycycline every 48 hours.

-

Analysis: Harvest the cells and analyze the effects of the expressed gene of interest using appropriate molecular or cellular assays.

-

De-induction: To turn off gene expression, remove the doxycycline-containing medium, wash the cells with PBS, and replace it with fresh medium without doxycycline. The decay of the induced protein will depend on its intrinsic half-life.

Troubleshooting Common Issues

-

Leaky Expression: High basal expression in the "off" state is a common problem.

-

Solution: Use a system with a tighter promoter, like the Tet-On 3G system with PTRE3G. Use tetracycline-free certified FBS, as standard FBS can contain tetracycline analogs. When generating stable lines, screen a large number of clones, as the integration site can significantly affect leakiness. For transient transfections, reduce the amount of the response plasmid.

-

-

Low or No Induction:

-

Solution: Verify the integrity of the plasmids and the expression of the transactivator protein. Optimize the doxycycline concentration through a dose-response curve. Ensure the doxycycline stock is fresh and has been stored properly. Some cell types, particularly hematopoietic and stem cells, may silence the CMV promoter driving the transactivator over time; in such cases, use a vector with a different promoter, like EF-1 alpha.

-

-

Doxycycline Cytotoxicity: At high concentrations, doxycycline can have off-target effects on mammalian cells, such as affecting mitochondrial protein synthesis and cell proliferation.

-

Solution: Use the lowest effective concentration of doxycycline. The high sensitivity of the Tet-On 3G system is particularly advantageous here. Always include a control where the parental cell line (without the Tet system) is treated with the same concentration of doxycycline to account for any potential off-target effects.

-

References

A Technical Guide to the Chemical and Physical Properties of Doxycycline Hyclate Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of doxycycline hyclate powder. The information is curated to support research, development, and quality control activities involving this widely used tetracycline antibiotic.

Chemical Properties

This compound is a broad-spectrum antibiotic and a member of the tetracycline family.[1] It is a semi-synthetic derivative of oxytetracycline. The chemical structure of this compound facilitates its antibacterial and anti-inflammatory activities.

| Property | Value | References |

| Chemical Name | 4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride, compound with ethanol and water | [2] |

| Molecular Formula | C22H24N2O8・HCl・0.5C2H5OH・0.5H2O | [3] |

| Molecular Weight | 512.94 g/mol | [3] |

| CAS Number | 24390-14-5 | [4] |

| pKa Values | 3.02 (± 0.3), 7.97 (± 0.15), 9.15 (± 0.3) |

Physical Properties

The physical characteristics of this compound powder are critical for its formulation, stability, and bioavailability. It typically presents as a yellow crystalline powder.

| Property | Value | References |

| Appearance | Yellow, crystalline powder | |

| Taste | Bitter | |

| Melting Point | Approximately 201°C (chars without melting) | |

| Hygroscopicity | This compound is hygroscopic, meaning it can absorb moisture from the air. | |

| Crystal Structure | This compound exists in multiple crystalline forms (polymorphism), which can impact its solubility and bioavailability. |

Solubility Profile

The solubility of this compound is a key determinant of its absorption and in vivo performance.

| Solvent | Solubility | References |

| Water | Freely soluble | |

| Methanol | Soluble | |

| Ethanol | Sparingly soluble | |

| Aqueous Acids | Freely soluble | |

| Alkali Hydroxide Solutions | Freely soluble | |

| Chloroform | Practically insoluble | |

| Diethyl Ether | Practically insoluble |

Stability and Storage

This compound is sensitive to light, heat, and alkaline pH. To maintain its integrity, it should be stored in tight, light-resistant containers.

Experimental Protocols

This section outlines the methodologies for determining the key physical and chemical properties of this compound powder.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Protocol:

-

An excess amount of this compound powder is added to a known volume of the desired solvent (e.g., water, methanol) in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.

-

After equilibrium is reached, the suspension is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

This concentration represents the solubility of the compound in that specific solvent at the given temperature.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.

Protocol:

-

A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, which contains a heated block or oil bath.

-

The temperature is gradually increased at a controlled rate.

-

The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point. For substances that decompose, the temperature of decomposition is noted.

Powder X-Ray Diffraction (XRPD) Analysis

XRPD is a powerful technique for identifying the crystalline form of a solid material.

Protocol:

-

A small amount of this compound powder is carefully packed into a sample holder.

-

The sample is placed in an X-ray diffractometer.

-

The sample is irradiated with a monochromatic X-ray beam at various angles.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern, with its unique set of peaks, serves as a fingerprint for the specific crystalline form of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a widely used analytical technique for the separation, identification, and quantification of components in a mixture.

Protocol:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and a potassium dihydrogen phosphate buffer (pH 4.0) in a 40:60 (v/v) ratio.

-

Standard Solution Preparation: A standard solution of known concentration is prepared by accurately weighing and dissolving this compound reference standard in the mobile phase.

-

Sample Solution Preparation: A sample solution is prepared by dissolving a known weight of the this compound powder in the mobile phase.

-

Chromatographic Conditions: The analysis is performed on a suitable HPLC system equipped with a C8 or C18 column and a UV detector set at an appropriate wavelength (e.g., 325 nm). The mobile phase is pumped at a constant flow rate.

-

Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The retention time and peak area of this compound are recorded.

-

Quantification: The purity and concentration of this compound in the sample are determined by comparing its peak area to that of the standard solution.

Hygroscopicity Determination

Hygroscopicity testing evaluates the tendency of a material to absorb moisture from the environment.

Protocol:

-

A known weight of this compound powder is placed in a container with a controlled, high-humidity environment (e.g., 80% relative humidity) at a constant temperature for a defined period (e.g., 24 hours).

-

The sample is re-weighed at the end of the period.

-

The percentage of weight gain is calculated to determine the hygroscopicity of the material.

Visualizations

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Doxycycline exerts its bacteriostatic effect by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.

Caption: Doxycycline's inhibition of bacterial protein synthesis.

Anti-inflammatory Signaling Pathway

Doxycycline also exhibits anti-inflammatory properties independent of its antimicrobial activity. It can inhibit matrix metalloproteinases (MMPs) and down-regulate inflammatory signaling pathways such as the NF-κB pathway.

Caption: Doxycycline's anti-inflammatory signaling pathway.

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound powder using HPLC.

Caption: HPLC analysis workflow for this compound.

References

Doxycycline Hyclate as a Matrix Metalloproteinase (MMP) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a semisynthetic tetracycline antibiotic, has garnered significant attention for its non-antimicrobial properties, most notably its ability to inhibit matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[3] Overexpression or dysregulation of MMPs is implicated in a variety of diseases, including periodontal disease, cancer metastasis, and inflammatory conditions.[3][4] This technical guide provides an in-depth overview of doxycycline hyclate's role as an MMP inhibitor, focusing on its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and the signaling pathways it modulates.

Mechanism of MMP Inhibition by Doxycycline

Doxycycline's inhibitory effect on MMPs is multifaceted and largely independent of its antibiotic activity. The primary mechanisms include:

-

Direct Inhibition: Doxycycline can directly inhibit the catalytic activity of certain MMPs. This is thought to occur through the chelation of the catalytic Zn²⁺ ion within the active site of the enzyme, a critical cofactor for its proteolytic function.

-

Indirect Inhibition and Downregulation: Beyond direct enzyme inhibition, doxycycline has been shown to downregulate the expression of various MMPs at the transcriptional and post-transcriptional levels. This can be achieved by modulating inflammatory signaling pathways that control MMP gene expression.

-

Inhibition of Pro-MMP Activation: Doxycycline can interfere with the activation of pro-MMPs (the inactive zymogen form of the enzymes), further reducing the overall proteolytic activity in tissues.

Quantitative Data on MMP Inhibition

The inhibitory potency of doxycycline varies among different MMPs. The following tables summarize key quantitative data from various in vitro and in vivo studies.

| MMP Target | IC50 Value (µM) | Test System | Reference |

| MMP-1 (Collagenase-1) | 280 | Purified human gingival fibroblast collagenase | |

| MMP-2 (Gelatinase-A) | 6.5 µg/mL (~14 µM) | Cultured human aortic smooth muscle cells | |

| MMP-8 (Collagenase-2) | 16-18 | Human gingival tissue extracts | |

| MMP-8 (Collagenase-2) | 36 (Ki) | Recombinant human MMP-8 | |

| MMP-9 (Gelatinase-B) | 30-50 | Human gingival tissue extracts | |

| MMP-9 (Gelatinase-B) | 608 | U-937 cell culture medium | |

| MMP-13 (Collagenase-3) | ~30 (50-60% inhibition) | Recombinant human MMP-13 |

Table 1: IC50 and Ki Values of Doxycycline for Various MMPs.

| Study Type | Doxycycline Concentration/Dose | Key Findings | Reference |

| In vitro (Human Corneal Epithelial Cells) | 10 µg/mL | Completely abolished TGF-β1-stimulated MMP-9 production. | |

| In vitro (Human Aortic Aneurysm Tissue) | 5 µg/mL | Reduced active MMP-2 by 50% and latent MMP-2 by 30%. | |

| Clinical Trial (Chronic Periodontitis) | 20 mg twice daily (Subantimicrobial Dose) | Significantly reduced gingival crevicular fluid MMP-8 levels over 120 days. | |

| Clinical Trial (Chronic Periodontitis) | Subantimicrobial Dose Doxycycline (SDD) | Reduced collagenase activity by approximately 60-80% in a 2-week study. | |

| Clinical Trial (Postmenopausal Women with Periodontitis) | Subantimicrobial Dose Doxycycline (SDD) | Reduced the odds of elevated MMP-8 by 60% compared to placebo over 2 years. |

Table 2: Effective Concentrations and Outcomes of Doxycycline Treatment in MMP-Related Studies.

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.

Methodology:

-

Sample Preparation: Conditioned cell culture media or tissue extracts are collected. For cell culture, cells are often grown in serum-free media to avoid interference from serum proteases. The protein concentration of each sample is determined to ensure equal loading.

-

Electrophoresis: Samples are mixed with a non-reducing sample buffer and loaded onto a polyacrylamide gel co-polymerized with gelatin (typically 1 mg/mL). Electrophoresis is carried out under non-denaturing conditions (i.e., without boiling and reducing agents) to preserve the enzymatic activity of the MMPs.

-

Enzyme Renaturation: After electrophoresis, the gel is washed with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubation: The gel is then incubated overnight at 37°C in a developing buffer containing Ca²⁺ and Zn²⁺, which are essential for MMP activity.

-

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the active MMPs can be determined by comparison to protein standards.

Western Blotting for MMP Detection

Western blotting is used to detect the presence and quantify the amount of specific MMP proteins in a sample.

Methodology:

-

Protein Extraction and Quantification: Proteins are extracted from cells or tissues using a lysis buffer. The total protein concentration is measured to ensure equal loading.

-

SDS-PAGE: The protein lysates are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the MMP of interest (e.g., anti-MMP-9). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The intensity of the bands corresponds to the amount of the target MMP.

MMP Activity Assays

Fluorometric or colorimetric MMP activity assay kits provide a quantitative measure of MMP activity in a sample.

General Protocol:

-

Sample Preparation: Samples (e.g., cell lysates, tissue homogenates, or purified enzymes) are prepared. Pro-MMPs in the samples can be activated using an agent like 4-aminophenylmercuric acetate (APMA).

-

Assay Reaction: The samples are incubated with a specific MMP substrate, which is often a fluorescently quenched peptide (FRET peptide).

-

Signal Detection: Active MMPs in the sample cleave the substrate, leading to an increase in fluorescence or color. The signal is measured over time using a microplate reader.

-

Quantification: The rate of substrate cleavage is proportional to the MMP activity in the sample, which can be quantified by comparison to a standard curve of purified, active MMP.

Signaling Pathways Modulated by Doxycycline

Doxycycline's ability to downregulate MMP expression is often mediated through its influence on key inflammatory signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of many pro-inflammatory genes, including several MMPs. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of target genes, including MMP-9. Doxycycline has been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking NF-κB nuclear translocation and reducing MMP expression.

Caption: Doxycycline inhibits the NF-κB signaling pathway.

MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are also crucial in regulating MMP expression in response to various stimuli. For instance, transforming growth factor-beta 1 (TGF-β1) can induce MMP-9 production through the activation of Smad and MAPK signaling pathways in human corneal epithelial cells. Doxycycline has been demonstrated to inhibit the TGF-β1-induced activation of JNK1/2, ERK1/2, and p38, thereby suppressing MMP-9 expression. Similarly, in myoblast differentiation, doxycycline can block IL-17-stimulated MMP-9 production by regulating IL-17-induced ERK1/2 MAPK activation.

Caption: Doxycycline inhibits MMP expression via MAPK signaling.

Conclusion

This compound's role as a matrix metalloproteinase inhibitor is well-documented, with a mechanism of action that extends beyond simple antibiotic effects. Its ability to directly inhibit MMP activity, downregulate MMP expression through the modulation of key signaling pathways like NF-κB and MAPK, and interfere with pro-MMP activation makes it a compound of significant interest for therapeutic applications in a range of MMP-driven pathologies. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals exploring the potential of doxycycline and other MMP inhibitors. Further research into the specificity of doxycycline for different MMPs and its long-term effects in various clinical settings will continue to delineate its therapeutic utility.

References

- 1. diapharma.com [diapharma.com]

- 2. The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. Doxycycline down-regulates matrix metalloproteinase expression and inhibits NF-κB signaling in LPS-induced PC3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Lipophilicity of doxycycline hyclate and cell membrane permeability.

An In-Depth Technical Guide to the Lipophilicity and Cell Membrane Permeability of Doxycycline Hyclate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity and cell membrane permeability of this compound, a widely used broad-spectrum antibiotic. Understanding these fundamental physicochemical properties is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its therapeutic efficacy and potential off-target effects. This document details the mechanisms of transport, presents quantitative data, outlines key experimental protocols, and visualizes the subsequent impact on cellular signaling pathways.

Physicochemical Properties of this compound

This compound is a salt form of doxycycline, a semi-synthetic tetracycline antibiotic.[1][2] Its physicochemical characteristics, particularly its solubility and lipophilicity, are critical determinants of its biological activity. This compound is a yellow, hygroscopic crystalline powder that is freely soluble in water and methanol.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄N₂O₈·(C₂H₆O)·HCl·½H₂O | [2] |

| Molecular Weight | 512.9 g/mol | [2] |

| pKa | ~3.3 and ~7.7 | |

| Water Solubility | Freely soluble (>50 mg/mL) | |

| Melting Point | 201–209°C (decomposes) |

Lipophilicity: LogP and LogD

Lipophilicity is a key factor influencing a drug's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for non-ionizable compounds, or the distribution coefficient (LogD) for ionizable compounds at a specific pH.

-

LogP measures the ratio of the concentration of the neutral (un-ionized) form of a compound in a lipid phase (commonly octanol) to its concentration in an aqueous phase.

-

LogD accounts for all species of the compound (ionized and un-ionized) in both phases at a given pH. For a drug like doxycycline with multiple pKa values, LogD is a more physiologically relevant descriptor of lipophilicity.

Doxycycline's ionizable nature means its lipophilicity, and therefore its ability to permeate membranes, is highly dependent on the pH of the surrounding environment.

| Lipophilicity Descriptor | Reported Value | Reference |

| LogP | -0.25 | |

| LogP (Octanol/Water) | ~ -0.77 |

These negative LogP values indicate that doxycycline is predominantly hydrophilic. However, its classification as a lipophilic tetracycline relative to older agents suggests that it possesses sufficient lipid solubility to facilitate membrane transport.

Cell Membrane Permeability

Doxycycline readily crosses cell membranes to exert its intracellular effects, a process governed by both passive and active transport mechanisms. Its ability to penetrate cells is fundamental to its broad-spectrum antibacterial activity and its various effects on eukaryotic cells.

Mechanisms of Transport

Doxycycline's entry into cells is multifaceted:

-

Passive Diffusion : As a relatively lipophilic molecule compared to first-generation tetracyclines, doxycycline can passively diffuse through the lipid bilayer of cell membranes. This process is driven by the concentration gradient.

-

Active Transport : In bacteria, doxycycline utilizes an energy-dependent active transport system in the inner cytoplasmic membrane to accumulate within the cell.

Experimental Assessment of Permeability

The permeability of doxycycline is often assessed using in vitro models that predict in vivo absorption. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

-

PAMPA : This assay models passive, transcellular permeability across an artificial lipid membrane. It is a high-throughput, cell-free method ideal for screening compounds based on their passive diffusion characteristics.

-

Caco-2 Permeability Assay : This model uses a monolayer of differentiated human colon adenocarcinoma cells (Caco-2), which simulate the intestinal epithelium. This assay has the advantage of incorporating both passive diffusion and the effects of active transport proteins (uptake and efflux), providing a more comprehensive prediction of intestinal drug absorption.

A study investigating a microemulsion formulation of doxycycline using a Caco-2 cell model found that the apparent permeability coefficient (Papp) was higher for the microemulsion compared to a standard solution, suggesting enhanced absorption with the specialized formulation.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible assessment of lipophilicity and permeability.

Protocol for LogD Determination (Shake-Flask Method)

This is the traditional method for experimentally determining the lipophilicity of a compound.

-

Preparation : Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 for physiological relevance). Prepare a solution of this compound of known concentration in this buffer. Pre-saturate both the aqueous buffer and 1-octanol by mixing them and allowing the phases to separate.

-

Partitioning : Add a known volume of the doxycycline aqueous solution to an equal volume of the pre-saturated 1-octanol in a glass vessel.

-

Equilibration : Seal the vessel and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the doxycycline to partition between the two phases until equilibrium is reached.

-

Phase Separation : Centrifuge the vessel to ensure complete separation of the aqueous and octanol phases.

-

Quantification : Carefully collect samples from both the aqueous and octanol phases. Determine the concentration of doxycycline in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the LogD using the formula: LogD = log₁₀ ([Doxycycline]octanol / [Doxycycline]aqueous)

Protocol for Caco-2 Permeability Assay

This protocol outlines the procedure for assessing bidirectional permeability across a Caco-2 cell monolayer.

-

Cell Culture : Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ inserts) for 18-22 days until they form a confluent, polarized monolayer.

-

Monolayer Integrity Check : Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be within the laboratory's established acceptable range.

-

Transport Buffer : Prepare a transport buffer, typically Hanks' Balanced Salt Solution (HBSS) with HEPES, at pH 7.4.

-

Permeability Measurement (Apical to Basolateral - A→B) :

-

Wash the monolayer with transport buffer.

-

Add the doxycycline solution (e.g., 10 µM) to the apical (donor) compartment.

-

Add fresh transport buffer to the basolateral (receiver) compartment.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

-

At the end of the incubation, take samples from both the apical and basolateral compartments.

-

-

Permeability Measurement (Basolateral to Apical - B→A) :

-

Perform the same procedure but add the doxycycline solution to the basolateral (donor) compartment and sample from the apical (receiver) compartment. This is crucial for identifying active efflux.

-

-

Analysis : Quantify the concentration of doxycycline in the samples using LC-MS/MS.

-

Calculation :

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration in the donor compartment.

-

-

Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

Cellular Mechanisms and Signaling Pathways

Once inside the cell, doxycycline exerts its effects by interacting with various molecular targets, leading to the modulation of critical signaling pathways.

Primary Antibacterial Mechanism

The primary mechanism of action for doxycycline as an antibiotic is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, which prevents the aminoacyl-tRNA from binding to the A-site on the mRNA-ribosome complex. This action effectively halts the elongation of peptide chains, leading to a bacteriostatic effect.

Caption: Doxycycline enters the bacterial cell and inhibits protein synthesis by binding to the 30S ribosomal subunit.

Effects on Eukaryotic Cell Signaling

In addition to its antibacterial properties, doxycycline influences several signaling pathways in mammalian cells, which accounts for its anti-inflammatory and anti-proliferative effects.

-

MAPK/ERK Pathway : Doxycycline has been shown to inhibit the phosphorylation of ERK1/2, a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation and survival. However, in other contexts, such as neuronal cells, it can activate the MAPK/ERK pathway, demonstrating cell-type-specific effects.

-

NF-κB Pathway : Doxycycline can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor in inflammatory responses, by inhibiting the phosphorylation of p38 MAPK.

-

Integrin/FAK Signaling : Studies in breast cancer cells have shown that doxycycline can modulate integrin αvβ3 signaling. It activates the phosphorylation of Focal Adhesion Kinase (FAK) while inhibiting downstream ERK1/2 phosphorylation, ultimately leading to anti-proliferative effects.

-

Mitochondrial Function : At concentrations used in inducible gene expression systems, doxycycline can impair mitochondrial function by inhibiting translation at the mitochondrial ribosome. This can lead to a metabolic shift towards glycolysis.

Caption: Doxycycline modulates multiple signaling pathways, leading to anti-proliferative and anti-inflammatory effects.

Experimental Workflow Visualization

Caption: A typical workflow for characterizing the lipophilicity and permeability of a drug candidate like doxycycline.

References

Unveiling the Pleiotropic Effects of Doxycycline Hyclate in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxycycline, a semisynthetic tetracycline antibiotic, is widely recognized for its bacteriostatic properties, which it achieves by inhibiting protein synthesis in bacteria.[1][2] Beyond this well-established antimicrobial action, a growing body of evidence reveals that doxycycline hyclate possesses a remarkable array of non-antibiotic activities that are of significant interest in various fields of biomedical research, including cancer biology, inflammation, and tissue remodeling. At sub-antimicrobial concentrations, doxycycline exhibits potent anti-inflammatory, anti-proliferative, pro-apoptotic, and anti-angiogenic effects, primarily through the modulation of key cellular processes and signaling pathways.[3][4]

This technical guide provides an in-depth exploration of the non-antibiotic effects of this compound in cell culture. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the molecular mechanisms of doxycycline, quantitative data on its cellular effects, and standardized experimental protocols to investigate these activities.

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most extensively studied non-antibiotic functions of doxycycline is its ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[4] Aberrant MMP activity is implicated in numerous pathological processes, including tumor invasion, metastasis, and inflammation. Doxycycline's inhibitory action on MMPs is independent of its antimicrobial properties and is observed at sub-antimicrobial doses. The proposed mechanism involves the chelation of the catalytic Zn2+ ion within the MMP active site.

Quantitative Data: Doxycycline's Effect on MMPs

| Cell Line | Doxycycline Concentration | Treatment Duration | Observed Effect | Reference |

| PC3 (Human Prostate Cancer) | 5 µg/mL | 24 hours | Down-regulation of MMP-9 and MMP-8 expression | |

| ELT3 (TSC2-null Smooth Muscle) | 50 µg/ml | Not specified | No effect on MMP-2 expression or activity | |

| TSC2-null MEFs and LAM cells | Not specified | Not specified | Decreased total and active MMP-2 levels | |

| RAW264.7 (Murine Macrophage) | 2 µg/ml | 24 hours | Inhibition of RANKL-induced MMP-9 expression | |

| Human Monocytes | Low-doses | 6 hours | Inhibition of A. actinomycetemcomitans-stimulated MMP-9 release | |

| Neutrophils (in vitro) | Not specified | Not specified | Reduced MMP-9 release from stimulated neutrophils by 28% |

Experimental Protocol: Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is designed to detect the gelatinolytic activity of MMP-2 and MMP-9 in cell culture supernatants or cell lysates.

Materials:

-

10% polyacrylamide gels containing 2 mg/mL gelatin

-

SDS-polyacrylamide gel electrophoresis (SDS-PAGE) apparatus

-

Incubation buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 10 mM CaCl2, and 0.05% Triton X-100)

-

Staining solution (0.2% Coomassie Brilliant Blue)

-

Destaining solution (e.g., 40% methanol, 10% acetic acid)

-

Protein quantitation assay kit (e.g., BCA or Bradford)

Procedure:

-

Prepare cell lysates or collect cell culture supernatants.

-

Determine the protein concentration of each sample using a standard protein assay.

-

Load equal amounts of protein (typically 25 µg) from each sample into the wells of the gelatin-containing polyacrylamide gel.

-

Perform electrophoresis under non-reducing conditions until the dye front reaches the bottom of the gel.

-

After electrophoresis, remove the gel and wash it with a Triton X-100-containing buffer to remove SDS and allow for enzyme renaturation.

-

Incubate the gel in the incubation buffer at 37°C for 24-48 hours. During this time, the gelatinases will digest the gelatin in the gel.

-

Stain the gel with Coomassie Brilliant Blue for at least 1 hour.

-

Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

-

Image the gel for documentation and quantification of band intensity.

Anti-inflammatory Effects